1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-21-16(14-6-4-3-5-7-14)20-23(18(21)25)13-10-19-17(24)15-8-11-22(12-9-15)28(2,26)27/h3-7,15H,8-13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDFTDUHNXEERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolinone Derivatives
Carfentrazone-ethyl (ethyl [2-chloro-3-[2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenoxy]propionate]) shares the 1,2,4-triazolone core but differs in substituents. Key distinctions include:
- Functional Groups: Carfentrazone-ethyl has a fluorinated phenyl ring and an ester group, whereas the target compound features a non-fluorinated phenyl ring and a methanesulfonyl-piperidine carboxamide.
- Bioactivity: Carfentrazone-ethyl inhibits protoporphyrinogen oxidase (PPO), causing rapid herbicide action . The target compound’s sulfonamide group may enhance systemic mobility in plants or alter enzyme inhibition profiles.
Piperidine-Based Sulfonamides
N-[1-Ethyl-3-(2-Methylpropylcarbamoyl)Pyrazol-4-Yl]-1-Methylsulfonylpiperidine-4-Carboxamide (CAS 1005631-27-5) shares the methylsulfonylpiperidine carboxamide motif but lacks the triazolinone ring. Differences include:
Sulfonamide-Containing Herbicides
Sulfentrazone (a diphenyl ether sulfonamide) and the target compound both utilize sulfonamide groups for bioactivity. Contrasts include:
- Target Specificity: Sulfentrazone inhibits PPO enzymes in broadleaf weeds, while the triazolinone core in the target compound may target alternative pathways (e.g., acetolactate synthase).
- Structural Rigidity : The piperidine carboxamide in the target compound adds conformational flexibility, possibly enhancing binding to variable enzyme active sites.
Structural and Pharmacokinetic Data
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step processes, including:
- Condensation reactions to form the 1,2,4-triazolone core, as seen in analogous triazole derivatives (e.g., coupling of hydrazine derivatives with carbonyl intermediates) .
- Functionalization of the piperidine ring , such as methanesulfonylation and carboxamide formation, using reagents like methanesulfonyl chloride and activated carboxylic acids .
- Purification via column chromatography or recrystallization, ensuring >95% purity, as validated by HPLC .
Q. Which analytical techniques are critical for structural validation?
- X-ray crystallography using SHELXL for precise determination of bond lengths, angles, and stereochemistry .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm proton environments and connectivity, particularly for the piperidine and triazolone moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, low data-to-parameter ratios) be resolved?
- SHELXL refinement strategies : Utilize restraints for disordered atoms and incorporate TWIN/BASF commands for twinned data .
- Data quality checks : Ensure a data-to-parameter ratio >10 by collecting high-resolution data (≤0.8 Å) and limiting free variables during refinement .
- Validation tools : Employ PLATON or CCDC Mercury to identify residual electron density or symmetry mismatches .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Core modifications : Introduce substituents on the triazolone phenyl ring (e.g., electron-withdrawing groups like -F or -NO₂) to assess impact on target binding .
- Piperidine adjustments : Replace methanesulfonyl with alternative sulfonamides or explore stereochemistry effects via enantiomeric synthesis .
- In vitro assays : Pair SAR with enzymatic inhibition assays (e.g., kinase profiling) and molecular docking to correlate structural changes with activity .
Q. What computational methods predict this compound’s reactivity or target interactions?
- Quantum mechanical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., cyclization steps) and transition states .
- Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to study ligand-receptor binding stability, focusing on piperidine flexibility and triazolone hydrogen bonding .
- AI-driven platforms : Integrate COMSOL Multiphysics for reaction optimization or predict pharmacokinetic properties via machine learning models .
Q. How to resolve contradictions between computational predictions and experimental results?
- Cross-validation : Compare DFT-derived electrostatic potential maps with crystallographic electron density to identify mismatches in charge distribution .
- Parameter adjustment : Refine force field parameters in MD simulations using experimental data (e.g., bond lengths from X-ray structures) .
- Experimental replication : Re-run synthetic steps under varying conditions (e.g., solvent polarity, temperature) to test computational reaction feasibility .
Methodological Considerations
- Crystallography : Prioritize low-temperature (100–150 K) data collection to minimize thermal motion artifacts .
- SAR design : Include control compounds with truncated scaffolds (e.g., triazolone-free analogs) to isolate pharmacophore contributions .
- Data transparency : Report R-factors, RMSD values, and computational convergence criteria to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
